[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
Description
Properties
IUPAC Name |
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-5(9)6-1-7(2-6,3-10)11-4-6/h5,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDBLXXCLUTJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol typically involves difluoromethylation processes. These processes can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The difluoromethylation of C(sp^2)–H bonds has been accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, the formation of X–CF_2H bonds (where X is oxygen, nitrogen, or sulfur) can be achieved using novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer CF_2H groups to specific sites on the molecule . These methods are designed to streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF_2H for the formation of X–CF_2H bonds and various metal-based catalysts for difluoromethylation . Reaction conditions may vary depending on the specific reaction being performed, but they generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new functionalized derivatives.
Scientific Research Applications
[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol has several scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group and oxabicyclohexane ring contribute to its unique binding properties and reactivity. These interactions can influence various biological processes and pathways, making the compound a valuable tool for scientific research .
Comparison with Similar Compounds
Substituent Variations on the Bicyclic Core
The 2-oxabicyclo[2.1.1]hexane scaffold is a versatile framework modified for diverse applications. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl analog (182.1 g/mol) exhibits higher molecular weight and polarity compared to the difluoromethyl variant (164.15 g/mol), influencing solubility and reactivity .
- Halogenated Derivatives : The iodomethyl analog (254.07 g/mol) is significantly heavier due to iodine’s atomic mass, making it a candidate for radiopharmaceutical applications .
- Amino-Functionalized Analogs: The aminomethyl derivative (159.18 g/mol) is often stabilized as a hydrochloride salt (CAS: 2639401-52-6), enhancing its utility in bioactive molecule synthesis .
Physicochemical Properties
Limited experimental data are available for the target compound, but trends can be inferred from analogs:
- Boiling Point : The acetate-protected derivative (CAS: 2170372-27-5) has a predicted boiling point of 275.1°C, suggesting that polar substituents increase thermal stability .
- Density: The same acetate derivative has a predicted density of 1.291 g/cm³, higher than non-polar bicyclic compounds .
- pKa : The hydroxymethyl group in the acetate derivative has a predicted pKa of 14.86, indicating moderate acidity .
Biological Activity
[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of [4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is , with a CAS number of 2503206-15-1. The compound features a difluoromethyl group and an oxabicyclohexane ring, contributing to its distinct chemical properties and potential interactions with biological targets .
Biological Activity and Research Findings
Recent studies have begun to investigate the biological activities of [4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol, highlighting its potential in various therapeutic areas:
Antimicrobial Activity
In vitro studies have indicated that this compound may possess antimicrobial properties. For instance, tests against various bacterial strains demonstrated significant inhibition of growth at specific concentrations, suggesting its potential as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed that [4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol exhibits varying degrees of cytotoxic effects depending on the concentration used. The median effective concentration (EC50) values were determined using the MTT assay, indicating moderate cytotoxicity in certain conditions .
Case Studies and Experimental Data
Several case studies have been documented regarding the application of [4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol in biological research:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Significant inhibition against Gram-positive bacteria at concentrations above 50 µg/mL. |
| Study 2 | Cytotoxicity | EC50 values ranged from 30 µg/mL to 100 µg/mL across different cell lines, indicating moderate toxicity. |
| Study 3 | Enzyme Inhibition | Potential inhibition of specific metabolic enzymes was observed, suggesting a mechanism of action similar to known inhibitors in drug development. |
Q & A
Q. What synthetic methodologies are most effective for constructing the 2-oxabicyclo[2.1.1]hexane core in [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol?
The bicyclic framework is typically synthesized via photochemical [2+2] cycloaddition reactions, as demonstrated for structurally related 2-oxabicyclo[2.1.1]hexanes. For example, bicyclobutanes can react with ketones or aldehydes under UV light to form the strained bicyclic system . Post-functionalization steps, such as introducing the difluoromethyl group, may involve nucleophilic substitution or radical fluorination. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize side products due to the system’s strain .
Q. How can researchers validate the stereochemistry and regiochemistry of [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol?
Advanced NMR techniques (e.g., - coupling analysis, NOESY) are essential for confirming stereochemistry. X-ray crystallography is definitive but requires high-purity crystals. Computational methods (DFT or molecular mechanics) can predict stable conformers and compare simulated/experimental NMR shifts . For regiochemistry, isotopic labeling or selective derivatization (e.g., oxidation of the methanol group) may clarify substituent positions .
Q. What in vitro assays are recommended for initial biological screening of this compound?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases due to the bicyclic scaffold’s rigidity, which mimics transition states.
- Cellular uptake : Measure permeability using Caco-2 or PAMPA assays, as fluorinated groups often enhance lipophilicity .
- Cytotoxicity : Use HEK293 or HepG2 cells to evaluate baseline toxicity. Include positive controls (e.g., doxorubicin) and monitor metabolic interference via ATP assays .
Advanced Research Questions
Q. How can [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol serve as a bioisostere in drug design?
The bicyclic system can replace ortho-substituted phenyl rings to improve metabolic stability and reduce planar toxicity. For example, replacing a phenyl group with this scaffold in kinase inhibitors may retain binding affinity while enhancing solubility. Computational docking (AutoDock, Schrödinger) and MD simulations can predict binding poses, followed by SAR studies to validate bioisosteric equivalence . Evidence shows similar bicyclic systems improve pharmacokinetic profiles in preclinical models .
Q. What strategies resolve contradictory data in reaction yields or bioactivity across studies?
- Synthetic reproducibility : Ensure consistent purity (HPLC ≥95%) and characterize intermediates (e.g., via NMR for difluoromethyl integrity) .
- Bioactivity discrepancies : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods (SPR vs. fluorescence polarization) to confirm target engagement .
- Statistical rigor : Apply multivariate analysis to identify confounding variables (e.g., solvent residues in biological testing) .
Q. How does the difluoromethyl group influence metabolic stability compared to non-fluorinated analogs?
The difluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes due to C-F bond strength. Comparative studies using liver microsomes (human/rat) show prolonged half-life for fluorinated analogs. LC-MS/MS can identify metabolites, focusing on defluorination or hydroxylation products. Fluorine’s electronegativity may also alter electron density at adjacent carbons, affecting reactivity in biological systems .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking : Use Glide (Schrödinger) or AutoDock Vina to model binding to proteins (e.g., kinases, GPCRs).
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon fluorination .
- ADMET prediction : Tools like SwissADME estimate solubility, BBB permeability, and CYP inhibition .
Methodological Tables
Q. Table 1. Key Synthetic Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
